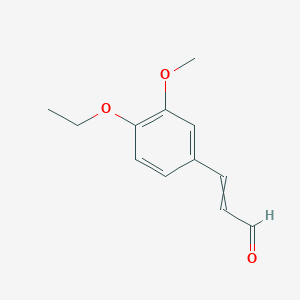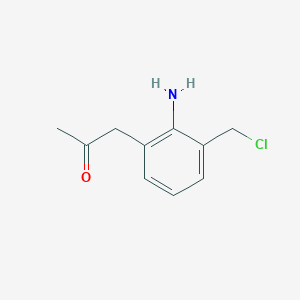
methyl 2-(3,4-bis(3,4-dimethoxyphenyl)-1H-pyrrol-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3,4-bis(3,4-dimethoxyphenyl)-1H-pyrrol-1-yl)acetate is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with two 3,4-dimethoxyphenyl groups and an acetate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3,4-bis(3,4-dimethoxyphenyl)-1H-pyrrol-1-yl)acetate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base, which is then cyclized to form the pyrrole ring. The final step involves esterification to introduce the acetate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(3,4-bis(3,4-dimethoxyphenyl)-1H-pyrrol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 2-(3,4-bis(3,4-dimethoxyphenyl)-1H-pyrrol-1-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of methyl 2-(3,4-bis(3,4-dimethoxyphenyl)-1H-pyrrol-1-yl)acetate involves its interaction with molecular targets through various pathways. The compound’s functional groups allow it to form hydrogen bonds, participate in π-π interactions, and undergo nucleophilic or electrophilic attacks. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxyphenethylamine: Shares the 3,4-dimethoxyphenyl group but lacks the pyrrole ring and acetate ester.
1,2-Bis(3,4-dimethoxyphenyl)ethane-1,2-dione: Contains similar aromatic rings but has a different core structure.
Uniqueness
Methyl 2-(3,4-bis(3,4-dimethoxyphenyl)-1H-pyrrol-1-yl)acetate is unique due to the combination of its pyrrole ring and ester functional group, which confer distinct chemical properties and reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C23H25NO6 |
|---|---|
Peso molecular |
411.4 g/mol |
Nombre IUPAC |
methyl 2-[3,4-bis(3,4-dimethoxyphenyl)pyrrol-1-yl]acetate |
InChI |
InChI=1S/C23H25NO6/c1-26-19-8-6-15(10-21(19)28-3)17-12-24(14-23(25)30-5)13-18(17)16-7-9-20(27-2)22(11-16)29-4/h6-13H,14H2,1-5H3 |
Clave InChI |
PYEFZYKCBVEZET-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2=CN(C=C2C3=CC(=C(C=C3)OC)OC)CC(=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


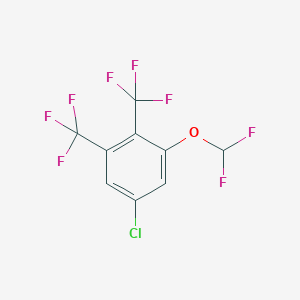
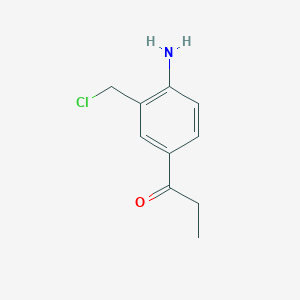
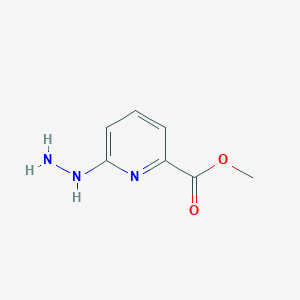
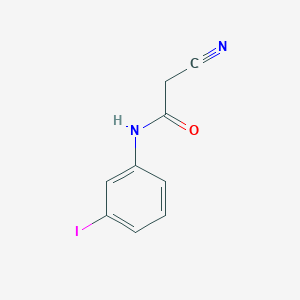
![6-(Methylamino)hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B14059790.png)
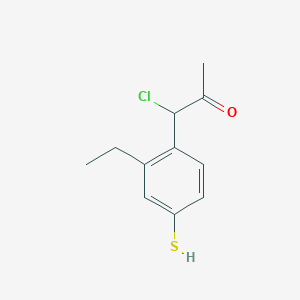

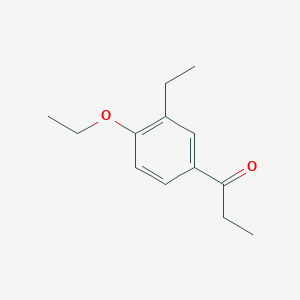
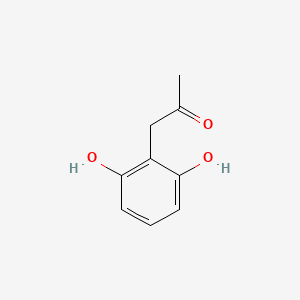

![{4-[(2-Cyanoethyl)(methyl)amino]benzylidene}propanedinitrile](/img/structure/B14059829.png)
